Methyl 4-[(4-bromophenyl)sulfanyl]butanoate
Description
Methyl 4-[(4-bromophenyl)sulfanyl]butanoate is a sulfur-containing ester derivative characterized by a 4-bromophenyl group attached to a butanoate backbone via a sulfanyl (-S-) linkage. The sulfanyl group enhances nucleophilicity, while the bromophenyl substituent contributes to electronic and steric effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2S/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWZMKYZZQICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate typically involves the reaction of 4-bromothiophenol with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, THF), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Major Products Formed:
- Substituted derivatives of this compound.
- Sulfoxides and sulfones.
- Alcohol derivatives .
Scientific Research Applications
Methyl 4-[(4-bromophenyl)sulfanyl]butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenyl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to the modulation of their activity. The sulfanyl group can undergo oxidation and reduction reactions, which can influence the compound’s reactivity and biological activity. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Group Analysis
- Sulfanyl vs. Ketone/Oxo Groups: Methyl 4-[(4-bromophenyl)sulfanyl]butanoate exhibits distinct reactivity compared to its ketone-containing analogs (e.g., Methyl 4-(4-bromophenyl)-4-oxobutanoate). The sulfanyl group acts as a soft nucleophile, enabling thioether bond formation, whereas ketones are electrophilic and participate in condensation or reduction reactions .
- Ester Chain Length and Substituents: Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) shares the bromophenyl and ester moieties but lacks the sulfanyl group.
Physicochemical Properties
- Molecular Weight and Polarity: this compound (MW ~287.17 g/mol) has a higher molecular weight than Ethyl 4-(4-bromophenyl)butanoate (MW 271.15 g/mol) due to the sulfur atom .
- Solubility : The sulfanyl group may enhance solubility in polar aprotic solvents (e.g., DMF), as seen in analogous triazole-thione derivatives .
Biological Activity
Methyl 4-[(4-bromophenyl)sulfanyl]butanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data.
Chemical Structure and Properties
This compound, with the molecular formula C11H12BrO2S, features a bromophenyl group attached to a sulfanyl butanoate moiety. The presence of the bromine atom is significant as it enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has been investigated for its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
| Klebsiella pneumoniae | Moderate inhibition |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Properties
This compound has also been explored for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cell lines, although specific mechanisms of action remain to be fully elucidated. The compound's structural features may allow it to interact with cellular targets involved in cancer progression.
Case Study: In Vitro Evaluation of Anticancer Activity
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Methodology : MTT assay was employed to determine cell viability.
- Results :
- Significant reduction in viability was observed in all tested cell lines at concentrations above 50 µM.
- IC50 values were calculated, indicating potent cytotoxic effects.
The precise molecular targets and mechanisms of action for this compound are still under investigation. However, it is hypothesized that the compound may interfere with key signaling pathways involved in cell proliferation and survival, potentially through oxidative stress induction or direct interaction with DNA.
Pharmacokinetics
The pharmacokinetic profile of this compound is not yet well characterized. Given its small molecule nature, it is anticipated that the compound will demonstrate favorable absorption and distribution characteristics. The presence of an ester group suggests possible metabolic conversion by esterases, although specific metabolic pathways remain unidentified.
Comparative Analysis with Similar Compounds
This compound can be compared to structurally similar compounds to understand its unique properties better:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-[(4-chlorophenyl)sulfanyl]butanoate | Chlorine instead of bromine | Moderate antibacterial |
| Methyl 4-[(4-fluorophenyl)sulfanyl]butanoate | Fluorine instead of bromine | Low antibacterial |
| Methyl 4-[(4-methylphenyl)sulfanyl]butanoate | Methyl group instead of halogen | Anticancer potential |
The comparative analysis illustrates that the bromine substitution may enhance both reactivity and biological activity compared to other halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
